2-(3-fluorophenyl)ethane-1-sulfonamide
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Overview
Description
2-(3-fluorophenyl)ethane-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a fluorophenyl group attached to an ethanesulfonamide moiety, making it a valuable molecule for various chemical and pharmaceutical research.
Mechanism of Action
Target of Action
It’s worth noting that sulfonamides, a class of compounds to which 2-(3-fluorophenyl)ethanesulfonamide belongs, have been widely used as antibacterial drugs . They are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid, a crucial component for bacterial growth .
Mode of Action
By doing so, they competitively inhibit the enzyme, preventing the synthesis of folic acid and thereby inhibiting bacterial growth .
Biochemical Pathways
As a sulfonamide, it likely impacts the folic acid synthesis pathway in bacteria, leading to their inability to grow and reproduce .
Pharmacokinetics
They are primarily excreted unchanged in the urine .
Result of Action
As a sulfonamide, its primary effect would be the inhibition of bacterial growth by disrupting folic acid synthesis .
Biochemical Analysis
Biochemical Properties
Therefore, it is difficult to elaborate on the role of this product in biochemical reactions, or identify and discuss the enzymes, proteins, and other biomolecules it interacts with .
Temporal Effects in Laboratory Settings
There is currently no available information on the changes in the effects of 2-(3-Fluorophenyl)ethanesulfonamide over time in laboratory settings .
Dosage Effects in Animal Models
The effects of different dosages of 2-(3-Fluorophenyl)ethanesulfonamide in animal models have not been reported in the literature .
Transport and Distribution
There is currently no available information on how 2-(3-Fluorophenyl)ethanesulfonamide is transported and distributed within cells and tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-fluorophenyl)ethane-1-sulfonamide typically involves the reaction of 3-fluoroaniline with ethanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-Fluoroaniline+Ethanesulfonyl chloride→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(3-fluorophenyl)ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-fluorophenyl)ethane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study enzyme inhibition and protein interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
3-Fluorophenylsulfonamide: Similar structure but lacks the ethanesulfonamide moiety.
2-(4-Fluorophenyl)ethanesulfonamide: Similar structure but with the fluorine atom in a different position.
Benzene sulfonamide: Lacks the fluorophenyl group.
Uniqueness: 2-(3-fluorophenyl)ethane-1-sulfonamide is unique due to the presence of both the fluorophenyl and ethanesulfonamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(3-fluorophenyl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2S/c9-8-3-1-2-7(6-8)4-5-13(10,11)12/h1-3,6H,4-5H2,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHSJXNTMSRBKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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